molecular formula C19H18O7 B2767452 [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate CAS No. 730975-63-0

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate

Cat. No.: B2767452
CAS No.: 730975-63-0
M. Wt: 358.346
InChI Key: AYSSONFAIOLBSF-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate is an organic compound that features a complex structure with both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate typically involves the esterification of 2-(2,5-dimethoxyphenyl)-2-oxoethanol with 2-(2-formylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(2,5-Dimethoxyphenyl)-2-oxoethyl 2-(2-carboxyphenoxy)acetate.

    Reduction: 2-(2,5-Dimethoxyphenyl)-2-oxoethyl 2-(2-hydroxyphenoxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate can be used as a building block for the synthesis of more complex molecules

Biology

This compound may be explored for its potential biological activities. The presence of the formyl and ester groups suggests that it could interact with biological macromolecules, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic properties. The aromatic and ester functionalities are common in many bioactive molecules, indicating potential for drug development.

Industry

In materials science, this compound could be used in the design of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the ester group might undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)ethanol
  • 2-(2-Formylphenoxy)acetic acid
  • 2-(2,5-Dimethoxyphenyl)-2-oxoethyl acetate

Uniqueness

What sets [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate apart from similar compounds is its combination of both formyl and ester functionalities within a single molecule

Properties

IUPAC Name

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-23-14-7-8-18(24-2)15(9-14)16(21)11-26-19(22)12-25-17-6-4-3-5-13(17)10-20/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSSONFAIOLBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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